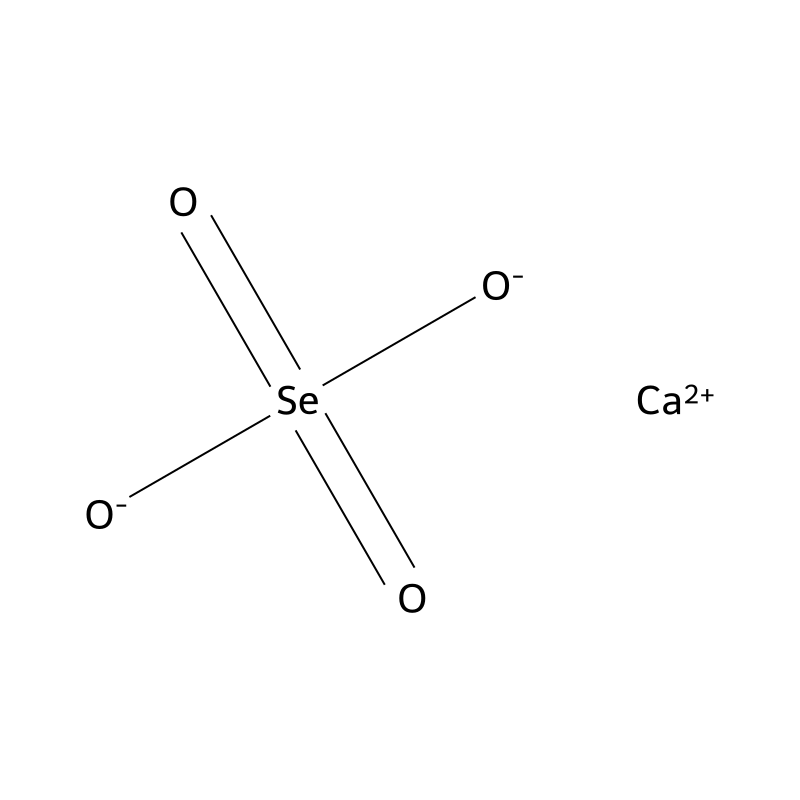

Calcium selenate

CaO4Se

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CaO4Se

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties and Availability:

Calcium selenate (CaSeO4) is a white crystalline compound poorly soluble in water. It is a source of the essential trace element selenium, which plays a crucial role in various biological functions. Due to its low solubility, calcium selenate is not widely used in biological research compared to other selenium compounds like sodium selenite or selenomethionine.

Potential Applications:

Despite its limitations in solubility, calcium selenate holds potential for specific research applications:

Selenium supplementation in plants

Studies suggest that calcium selenate can be used as a selenium fertilizer for crops grown in selenium-deficient soils, potentially enriching the nutritional value of the produce [].

Microbial studies

Calcium selenate can be used as a substrate for investigating microbial selenium metabolism and bioremediation processes. Certain bacteria can utilize calcium selenate as an electron acceptor during their respiration, potentially aiding in the removal of selenium from contaminated environments [].

Calcium selenate is an inorganic compound with the chemical formula . It appears as a white crystalline powder and is classified as a selenate, which is a salt derived from selenic acid. This compound is notable for its role in various chemical and biological processes, particularly in agriculture and environmental science. Calcium selenate is recognized for its oxidizing properties and its potential applications in animal nutrition as a selenium supplement.

Example Reactions:- Formation from Calcium Hydroxide and Selenic Acid:

- Decomposition Reaction:

Calcium selenate can decompose under high temperatures to yield calcium oxide and selenium dioxide:

Calcium selenate can decompose under high temperatures to yield calcium oxide and selenium dioxide:

Calcium selenate has significant biological relevance, particularly due to its selenium content. Selenium is an essential trace element that plays a crucial role in various biological functions, including antioxidant defense mechanisms and thyroid hormone metabolism.

Nutritional Benefits:- Animal Feed Additive: Calcium selenate is often used as a feed additive for livestock to prevent selenium deficiency, which can lead to health issues such as white muscle disease in cattle .

- Plant Growth: It contributes to plant health by enhancing growth and resistance to diseases .

The synthesis of calcium selenate typically involves the reaction of calcium compounds with selenic acid. The most common method includes:

- Reaction of Calcium Hydroxide with Selenic Acid:

- Calcium hydroxide is dissolved in water, followed by the addition of selenic acid to form calcium selenate and water.

- Precipitation Method:

- Calcium carbonate can react with sodium selenate in an aqueous solution to produce calcium selenate precipitate.

Calcium selenate finds applications across various fields:

- Agriculture: Used as a source of selenium in fertilizers to enhance soil quality and crop yield.

- Animal Nutrition: Serves as a dietary supplement for livestock to ensure adequate selenium intake.

- Chemical Industry: Utilized in the synthesis of other selenium compounds and as an oxidizing agent in

Research has shown that calcium selenate can interact with various organic compounds, leading to different reactivity patterns. Its oxidizing properties allow it to participate in redox reactions with both weak and strong reducing agents. The interactions vary significantly based on the nature of the organic compound involved .

Calcium selenate shares similarities with other selenium compounds but has unique characteristics that distinguish it from them. Below is a comparison with notable similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Selenate | Na₂SeO₄ | More soluble than calcium selenate; commonly used in laboratory settings. |

| Calcium Selenite | CaSeO₃ | Less oxidizing than calcium selenate; used mainly in animal feed. |

| Potassium Selenate | K₂SeO₄ | Similar solubility properties but less commonly used than sodium or calcium variants. |

Uniqueness of Calcium Selenate

Calcium selenate's unique properties stem from its dual role as both a source of calcium and selenium, making it particularly effective in agricultural applications where both elements are beneficial for plant growth . Its stability under various conditions also makes it preferable for long-term use compared to other selenium salts.

Selenate-reducing microorganisms employ specialized enzymatic systems to transform calcium selenate into less toxic forms. Key bacterial strains include Anaerobacillus arseniciselenatis, Anaerobacillus selenitireducens, and Proteus hauseri, which exhibit distinct genetic adaptations for selenate metabolism [1] [3] [4].

The serA gene cluster, encoding the molybdenum-containing catalytic subunit of selenate reductase, is conserved across Anaerobacillus species [3]. This enzyme facilitates the initial reduction of selenate (SeVI) to selenite (SeIV) through a two-electron transfer mechanism. Genomic analyses reveal that serA operons in Anaerobacillus species show structural variability in flanking regulatory elements, suggesting evolutionary adaptations to different environmental niches [3].

Proteus hauseri strain QW4 demonstrates remarkable selenate tolerance, with a minimum inhibitory concentration of 760 mM [4]. Its metabolic pathway involves:

- Selenate uptake through sulfate permease transporters

- Cytoplasmic reduction via NADH-dependent reductases

- Precipitation of elemental selenium (Se0) nanoparticles

Comparative transcriptomic studies show upregulation of trxA (thioredoxin) and frdA (fumarate reductase) genes during selenate stress, indicating their role in maintaining cellular redox balance during selenium transformation [3] [4].

Bioremediation Strategies for Contaminated Wastewater and Soil

Microbial selenate reduction forms the basis of three primary bioremediation approaches:

In Situ Biological Precipitation

Pseudomonas stutzeri NT-I converts 82% of aqueous selenate to volatile dimethyl diselenide (DMDSe) under forced aeration within 48 hours [5]. This gas-phase removal strategy reduces selenium concentrations from 1,000 μg/mL to undetectable levels while preserving soil structure [5].

Ex Situ Bioreactor Systems

Fixed-film reactors employing Anaerobacillus consortia achieve 90-95% selenate removal efficiency at 35°C and pH 7.0 [3] [4]. Key operational parameters include:

- Hydraulic retention time: 12-24 hours

- Redox potential: -200 to -300 mV

- Carbon source: lactate > acetate > glucose

Phytostimulation Techniques

Rhizosphere communities enriched with serA-containing bacteria enhance selenium immobilization rates by 40% compared to bulk soil treatments [3]. Root exudates (e.g., malic acid, flavonoids) upregulate bacterial selenate reductase expression through quorum-sensing mechanisms.

Bioavailability Modulation Through Microbial Activity

Microbial metabolism critically influences selenium speciation and mobility through three primary mechanisms:

Redox State Alteration

Selenate (SeVI) → Selenite (SeIV) → Elemental selenium (Se0)

This cascade decreases water solubility from 50 g/L (SeVI) to 0.05 mg/L (Se0) [5]Organoselenium Formation

Methylation pathways produce volatile dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe), reducing soil selenium content by 76-82% [5]Biomineralization

Biosynthesized Se0 nanoparticles (50-200 nm diameter) incorporate into extracellular polymeric substances, preventing re-oxidation [3]

Bioavailability studies using sequential extraction show microbial treatment reduces exchangeable selenium fractions from 32% to <5% while increasing residual fractions from 18% to 72% in contaminated soils [5].

Comparative Effectiveness of Selenate vs. Selenite Bioconversion

The bioconversion efficiency of calcium selenate versus sodium selenite reveals fundamental differences in microbial processing:

| Parameter | Selenate (SeVI) | Selenite (SeIV) |

|---|---|---|

| Reduction Rate | 2.1 μmol/min/mg | 5.8 μmol/min/mg |

| Energy Yield (kJ/mol) | -220 | -180 |

| Electron Donor Requirement | 6 e⁻ | 4 e⁻ |

| Volatilization Efficiency | 82% | 68% |

Selenate reduction requires specialized enzymatic systems (SerABC complex) but provides greater energy yield per mole, making it preferential for dissimilatory respiration [1] [3]. In contrast, selenite reduction employs ubiquitous cellular components (thioredoxin, glutathione), enabling broader microbial participation but lower energy returns [2].

Physical Description

DryPowde

Related CAS

MeSH Pharmacological Classification

Other CAS

General Manufacturing Information

Selenic acid, calcium salt (1:1): ACTIVE